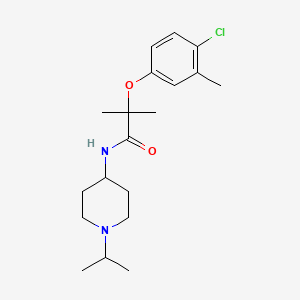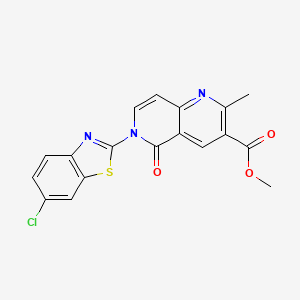
2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide, also known as Lorcaserin, is a weight-loss drug that was approved by the FDA in 2012. It works by activating the serotonin 2C receptor in the brain, which leads to reduced appetite and increased feelings of fullness.
科学研究应用
2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide has been extensively studied for its potential as a weight-loss drug. Clinical trials have shown that it can lead to significant weight loss in obese individuals, and it has been approved for use in combination with diet and exercise. In addition, 2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide has been studied for its potential in treating other conditions, such as diabetes, cardiovascular disease, and psychiatric disorders.
作用机制
2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide works by selectively activating the serotonin 2C receptor in the brain, which leads to reduced appetite and increased feelings of fullness. This receptor is involved in the regulation of food intake and energy expenditure, and its activation can lead to weight loss. 2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide does not affect other serotonin receptors, which reduces the risk of side effects.
Biochemical and Physiological Effects:
2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide has been shown to reduce food intake and increase feelings of fullness in both animals and humans. It also leads to increased energy expenditure and improved glucose metabolism. 2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide has been found to have a low potential for abuse and addiction, and it does not affect the central nervous system in the same way as other weight-loss drugs.
实验室实验的优点和局限性
2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide has several advantages for lab experiments, including its selectivity for the serotonin 2C receptor and its low potential for side effects. However, it can be difficult to administer and control the dosage in animal studies, and its effects may vary depending on the species and strain of animal used.
未来方向
There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide, including its potential for treating other conditions beyond obesity, such as diabetes and cardiovascular disease. In addition, researchers are exploring the use of 2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide in combination with other drugs or therapies to enhance its effects. Finally, there is ongoing research into the underlying mechanisms of 2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide's effects on the brain and body, which could lead to the development of new drugs with similar mechanisms of action.
Conclusion:
2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide is a weight-loss drug that works by selectively activating the serotonin 2C receptor in the brain. It has been extensively studied for its potential as a weight-loss drug, and it has been approved for use in combination with diet and exercise. 2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide has several advantages for lab experiments, including its selectivity and low potential for side effects, and there are several future directions for research on its potential for treating other conditions and its underlying mechanisms of action.
合成方法
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide involves several steps, including the reaction of 3-methyl-4-chlorophenol with 2-chloro-N-(1-isopropylpiperidin-4-yl)-2-methylpropanamide in the presence of a base, followed by the reaction with sodium hydroxide to form the final product. The synthesis has been optimized to increase the yield and purity of the final product.
属性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-2-methyl-N-(1-propan-2-ylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29ClN2O2/c1-13(2)22-10-8-15(9-11-22)21-18(23)19(4,5)24-16-6-7-17(20)14(3)12-16/h6-7,12-13,15H,8-11H2,1-5H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYYTDSCKUYKBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)(C)C(=O)NC2CCN(CC2)C(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R*,6S*)-4-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-2,6-dimethylmorpholine](/img/structure/B4973879.png)

![[2-(2-isopropyl-5-methylphenoxy)ethyl]amine hydrochloride](/img/structure/B4973886.png)
![1,3-benzodioxol-5-yl[4-(benzyloxy)-3-methoxybenzyl]amine](/img/structure/B4973887.png)

![3-(4-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B4973902.png)
![methyl 7-cyclopropyl-3-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4973906.png)

![N-{2-[(3-chlorobenzyl)thio]ethyl}methanesulfonamide](/img/structure/B4973917.png)
![N-[3-(2-methoxyphenoxy)propyl]-1-butanamine](/img/structure/B4973925.png)
![N,3,4-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4973929.png)
![N-{1-[1-(4-pentenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4973938.png)
![methyl 4-(2,5-dimethylphenyl)-2-[(3-ethoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4973945.png)
![4-[benzyl(methylsulfonyl)amino]-N-(4-methoxybenzyl)benzamide](/img/structure/B4973949.png)